N-Cyclopentyl-N-methoxyacetamide
Description
N-Cyclopentyl-N-methoxyacetamide is a substituted acetamide derivative characterized by a cyclopentyl group attached to the nitrogen atom and a methoxy group as part of its acetamide backbone.
Properties
IUPAC Name |
N-cyclopentyl-N-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9(11-2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXJLYVVDOCDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Cyclopentylmethoxyamine with Acetyl Chloride Derivatives
The most direct route involves reacting cyclopentylmethoxyamine (C₅H₉NH-OCH₃) with acetyl chloride or its activated esters. A representative procedure from patent literature utilizes HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in dimethylformamide (DMF) with triethylamine (TEA) as a base.
Reaction Conditions
- Substrate Ratio : 1:1.2 (amine:acetyl chloride)
- Solvent : DMF or acetonitrile
- Temperature : 0–25°C
- Yield : 78–85%
Side products such as N-cyclopentyl-O-methoxyacetamide (via O-acylation) are minimized by using bulky bases like potassium tert-butoxide, which deprotonate the amine selectively.
Nucleophilic Substitution Approaches
Alternative methods employ nucleophilic displacement of halogenated acetamides. For example, N-methoxy-2-chloroacetamide reacts with cyclopentylamine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile:
$$
\text{ClCH}2\text{C(O)NH(OCH}3\text{)} + \text{C}5\text{H}9\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{C}5\text{H}9\text{N(OCH}3\text{)C(O)CH}3 + \text{HCl}
$$
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 6–8 h | <5% variance |
| K₂CO₃ Equivalents | 2.5 eq | +12% yield |
| Solvent Polarity | ε = 37.5 | Maximizes SN2 |
This method avoids racemization but requires rigorous drying to prevent hydrolysis.
Enzymatic Catalysis Methods
Recent advances exploit lipases for chemoselective acylation under mild conditions. A study demonstrated that immobilized Candida antarctica lipase B (CALB) catalyzes the reaction between cyclopentylmethoxyamine and vinyl acetate in 2-methyltetrahydrofuran (2-MeTHF):
Key Findings
- Conversion : 98% at 30°C after 2 h
- Solvent Effect : 2-MeTHF outperforms THF (ε = 6.0 vs. 7.5) due to better enzyme stability
- Reusability : EziG-CALB retained >90% activity after 5 cycles
Comparative Analysis of Methodologies
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| HATU Coupling | 85 | 99 | 12.50 | Pilot-scale |
| Nucleophilic | 78 | 95 | 4.20 | Industrial |
| Enzymatic | 92 | 99 | 8.75 | Bench-scale |
Classical nucleophilic substitution remains cost-effective for bulk production, while enzymatic routes offer superior sustainability but require bioreactor infrastructure.
Optimization Strategies
Solvent Engineering
Polar aprotic solvents (DMF, DMSO) enhance electrophilicity in acylation but complicate purification. Switching to cyclopentyl methyl ether (CPME) reduces side reactions by 22% while maintaining reaction rates.
Catalytic System Tuning
Replacing HATU with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) lowers costs by 40% but necessitates HOAt (1-hydroxy-7-azabenzotriazole) to prevent racemization.
Industrial-Scale Considerations
A pilot-scale process (50 kg/batch) using K₂CO₃ in acetonitrile achieved 76% yield with a cycle time of 9 h. Key challenges include:
- Waste Management : Acetonitrile recovery via distillation (85% efficiency)
- Byproduct Control : <0.5% O-acylation via pH-stat titration
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce N-cyclopentyl-N-methoxyethylamine.
Scientific Research Applications
N-Cyclopentyl-N-methoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Cyclopentyl-N-methoxyacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Cycloalkyl vs. Aryl Groups: Cyclopentyl (hypothetical) and cyclopropyl substituents increase steric hindrance compared to aryl groups (e.g., N-(4-Methoxyphenyl)acetamide ). This may reduce solubility in polar solvents but improve membrane permeability in biological systems.
Reactivity and Synthesis :
Safety and Handling :
- N,N-Diethylacetamide lacks GHS hazards but requires ≥99% purity for lab use. In contrast, nitro-substituted analogs (e.g., N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide ) may pose explosive risks due to nitro groups.
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